molecular formula C11H15FN2S B14186014 1-(3-Fluoro-4-methylsulfanylphenyl)piperazine CAS No. 918884-34-1

1-(3-Fluoro-4-methylsulfanylphenyl)piperazine

Cat. No.: B14186014
CAS No.: 918884-34-1
M. Wt: 226.32 g/mol
InChI Key: JFTKQWAILGZUPI-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylsulfanylphenyl)piperazine is a chemical compound that belongs to the piperazine class of compounds. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a fluorine atom and a methylsulfanyl group attached to a phenyl ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Chemical Reactions Analysis

1-(3-Fluoro-4-methylsulfanylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

    Cyclization: The ring formation reaction between diamines and sulfonium salts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylsulfanylphenyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine compounds often act as GABA receptor agonists, which can lead to the modulation of neurotransmitter release and neuronal excitability . This interaction can result in various pharmacological effects, including sedation, anxiolysis, and muscle relaxation.

Comparison with Similar Compounds

1-(3-Fluoro-4-methylsulfanylphenyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies on this compound could lead to the development of new therapeutic agents and industrial applications.

Properties

CAS No.

918884-34-1

Molecular Formula

C11H15FN2S

Molecular Weight

226.32 g/mol

IUPAC Name

1-(3-fluoro-4-methylsulfanylphenyl)piperazine

InChI

InChI=1S/C11H15FN2S/c1-15-11-3-2-9(8-10(11)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3

InChI Key

JFTKQWAILGZUPI-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)N2CCNCC2)F

Origin of Product

United States

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